methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11180645
InChI: InChI=1S/C17H18N2O2S/c1-21-16(20)11-13-7-9-15(10-8-13)19-17(22)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,22)
SMILES: COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4 g/mol

methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate

CAS No.:

Cat. No.: VC11180645

Molecular Formula: C17H18N2O2S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate -

Specification

Molecular Formula C17H18N2O2S
Molecular Weight 314.4 g/mol
IUPAC Name methyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate
Standard InChI InChI=1S/C17H18N2O2S/c1-21-16(20)11-13-7-9-15(10-8-13)19-17(22)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,22)
Standard InChI Key BOAIOQXMSFCCHT-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
Canonical SMILES COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, methyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate, delineates its core structure: a phenylacetate backbone substituted at the para-position with a benzylcarbamothioyl group. Key features include:

  • Thioamide moiety (-N-C(=S)-N-): Imparts potential hydrogen-bonding capacity and metal-chelating properties, often critical in enzyme inhibition .

  • Ester group (-COOCH₃): Enhances lipophilicity, influencing membrane permeability and metabolic stability .

  • Benzyl substituent: Introduces aromatic hydrophobicity, which may facilitate interactions with hydrophobic protein pockets .

Table 1: Molecular Properties of Methyl (4-{[(Benzylamino)Carbonothioyl]Amino}Phenyl)Acetate

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₂S
Molecular Weight314.4 g/mol
IUPAC NameMethyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate
SMILESCOC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
PubChem CID941421

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, analogous thioamide-containing structures exhibit distinct NMR and MS profiles. For example, methyl 4-aminomethylphenylacetate—a structurally simpler analog—shows characteristic peaks at δ 3.61 ppm (ester methyl) and δ 8.22 ppm (amine protons) in ¹H NMR . Mass spectrometry of similar compounds often reveals [M+H]⁺ ions, as seen in the m/z 180.1 signal for methyl 4-aminomethylphenylacetate .

Synthetic Considerations and Pathways

Hypothetical Synthesis Routes

  • Intermediate Formation:

    • Step 1: Synthesis of methyl 4-aminophenylacetate via hydrogenation of a nitrile precursor (e.g., methyl 4-cyanophenylacetate) using Pd/C and HCl in methanol .

    • Step 2: Introduction of the thiourea group via reaction with benzyl isothiocyanate under basic conditions.

  • Key Reaction Conditions:

    • Catalysts: Palladium on carbon (Pd/C) for hydrogenation .

    • Solvents: Methanol or dichloromethane for intermediate purification .

    • Temperature: Room temperature for thiourea formation to prevent decomposition.

Table 2: Comparative Synthetic Yields for Analogous Compounds

CompoundYieldConditionsReference
Methyl 4-aminomethylphenylacetate74.2%Pd/C, HCl, H₂, 3 h
4-(Aminomethyl)benzamide derivatives60–85%Schotten-Baumann acylation

Challenges in Optimization

  • Thiourea Stability: The -N-C(=S)-N- group is prone to hydrolysis under acidic or alkaline conditions, necessitating pH-controlled environments .

  • Steric Hindrance: Bulky benzyl groups may slow reaction kinetics, requiring extended reaction times or elevated temperatures.

CompoundTargetIC₅₀/EC₅₀Reference
Arctigenin-4-yl carbamateβ-Amyloid78.7% reduction at 20 μM
O-aryl carbamatesFAAH1–10 nM
4-(Aminomethyl)benzamideEbola virus<10 μM

Pharmacokinetic and Toxicological Prospects

Metabolic Stability

While data specific to this compound are lacking, methyl esters generally undergo hepatic hydrolysis to carboxylic acids, which may enhance renal excretion . The benzyl group could delay metabolism via steric shielding, as observed in similarly substituted carbamates .

Toxicity Considerations

  • Thiourea Derivatives: Associated with hepatotoxicity at high doses due to reactive sulfur species generation .

  • Benzyl Substituents: May inhibit CYP450 enzymes, risking drug-drug interactions .

Future Research Directions

  • Biological Screening: Prioritize assays against viral proteases (e.g., SARS-CoV-2 3CLpro) and neurological targets (e.g., FAAH) .

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve thiourea yields.

  • Formulation Studies: Develop prodrug derivatives to enhance oral bioavailability, leveraging esterase-sensitive promoiety .

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